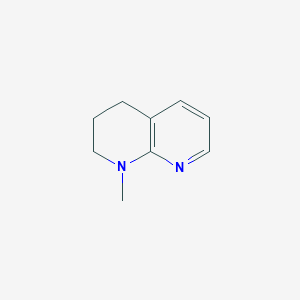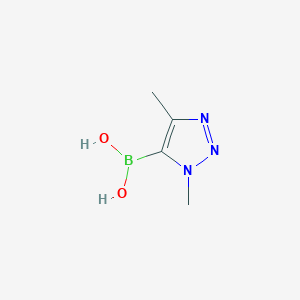
(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)boronic acid is a boronic acid derivative that features a 1,2,3-triazole ring substituted with two methyl groups at positions 1 and 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)boronic acid typically involves the formation of the triazole ring followed by the introduction of the boronic acid group. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The boronic acid group can then be introduced through various methods, such as the reaction of the triazole with a boronic acid derivative under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include boronic esters, substituted triazoles, and various cross-coupled products, which can be further utilized in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of diverse chemical libraries .
Biology
In biological research, this compound can be used as a probe or ligand in studies involving boron-containing compounds. Its unique structure allows for interactions with various biological targets, making it useful in the development of new diagnostic tools and therapeutic agents .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to form stable complexes with biological molecules makes it a candidate for the development of new drugs .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its versatility and reactivity make it a valuable component in various industrial processes .
Mécanisme D'action
The mechanism of action of (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to modulate the activity of enzymes and other proteins. The triazole ring can also participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-1,2,3-Triazol-5-yl)boronic acid: Lacks the methyl groups at positions 1 and 4, resulting in different reactivity and binding properties.
(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol: Contains a hydroxyl group instead of a boronic acid group, leading to different chemical behavior.
(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)amine:
Uniqueness
The presence of both the boronic acid group and the 1,4-dimethyl-1H-1,2,3-triazole ring in (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)boronic acid provides a unique combination of reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or complex organic synthesis .
Propriétés
Formule moléculaire |
C4H8BN3O2 |
|---|---|
Poids moléculaire |
140.94 g/mol |
Nom IUPAC |
(3,5-dimethyltriazol-4-yl)boronic acid |
InChI |
InChI=1S/C4H8BN3O2/c1-3-4(5(9)10)8(2)7-6-3/h9-10H,1-2H3 |
Clé InChI |
MQMUTEZKAQVSBS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(N=NN1C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone](/img/structure/B11921930.png)
![4-Fluorobenzo[d]isoxazole](/img/structure/B11921933.png)
![7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B11921936.png)

![7-Methyl-1-oxaspiro[3.5]nonane](/img/structure/B11921960.png)
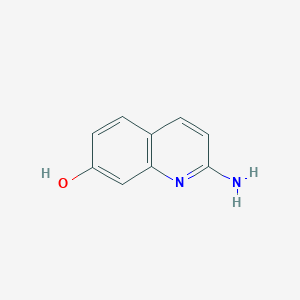
![1-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11921980.png)
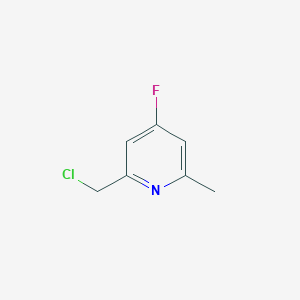
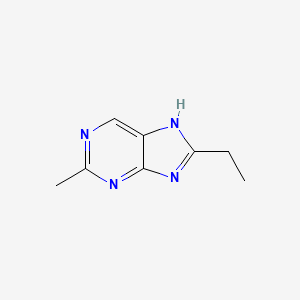
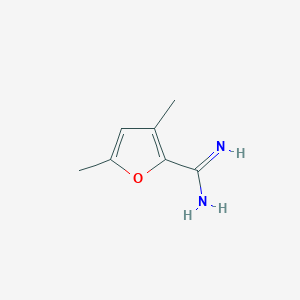
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11921999.png)
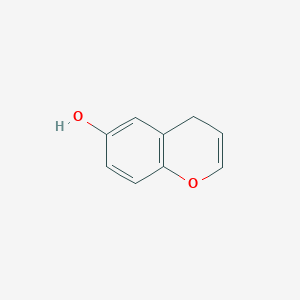
![2-methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11922012.png)
